![molecular formula C21H21N7O4S B2363898 4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-15-1](/img/structure/B2363898.png)

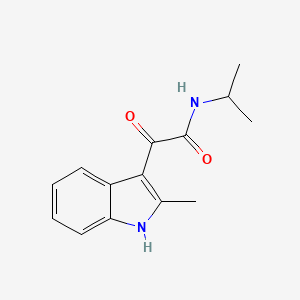

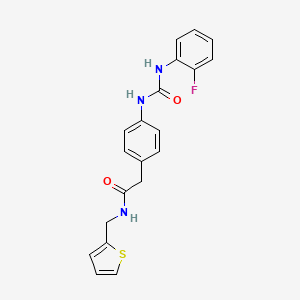

4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a methoxy group, an amine group, a thioether group, a triazole ring, a pyridazine ring, and a benzamide group . The presence of these functional groups and heterocyclic rings suggests that this compound could have a variety of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The benzamide group could be introduced through a condensation reaction between an amine and a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings would likely contribute to the rigidity of the molecule, while the methoxy, amine, and thioether groups could participate in various intermolecular interactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amine group could participate in acid-base reactions, the thioether group could undergo oxidation, and the triazole ring could participate in various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could increase its solubility in polar solvents . Its melting and boiling points would likely be relatively high due to the presence of multiple rings and strong intermolecular forces .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazin framework and related chemical structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel [1,2,4]triazole derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, certain pyrazolo[3,4-d]pyrimidine analogues have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1, underscoring the antiviral capabilities of such compounds (Saxena et al., 1990).

Antiproliferative and Anticancer Activity

[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized and evaluated for their antiproliferative activity. They were found to inhibit the proliferation of endothelial and tumor cells, suggesting their potential application in cancer therapy (Ilić et al., 2011).

Antioxidant and Anti-inflammatory Properties

Novel compounds derived from related chemical structures have been assessed for their antioxidant and anti-inflammatory properties, with some showing potent activity. These findings highlight the potential therapeutic applications of such compounds in treating conditions associated with oxidative stress and inflammation (Abu‐Hashem et al., 2020).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and chemical transformations of related compounds, providing valuable methodologies for the development of new drugs and materials. For example, novel routes for the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable activity against the avian influenza virus (Hebishy et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and isoxazole derivatives , have been reported to exhibit diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets for these activities often vary, but they generally involve key enzymes or receptors in the relevant biochemical pathways .

Mode of Action

Based on its structural similarity to other compounds, it is likely that it interacts with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways related to their pharmacological activities . For example, anticancer activity may involve pathways related to cell proliferation and apoptosis, while antimicrobial activity may involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties .

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various conditions, such as cancer, microbial infections, inflammation, and more .

Safety and Hazards

Direcciones Futuras

Given the complexity of this compound and the potential for diverse biological activity, future research could focus on exploring its potential applications in fields such as medicinal chemistry or drug discovery . Additionally, further studies could aim to optimize its synthesis and improve our understanding of its physical and chemical properties .

Propiedades

IUPAC Name |

4-methoxy-N-[2-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O4S/c1-13-11-16(27-32-13)23-19(29)12-33-20-8-7-17-24-25-18(28(17)26-20)9-10-22-21(30)14-3-5-15(31-2)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,30)(H,23,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECXOKSRKQOTNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)

![4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2363825.png)

![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2363826.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)

![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)